Isoquinoline-5-sulfonic acid hydrate CAS 1803570-98-0 vs anhydrous
Isoquinoline-5-sulfonic acid hydrate CAS 1803570-98-0 vs anhydrous
Hydrate (CAS 1803570-98-0) vs. Anhydrous Forms in Pharmaceutical Synthesis
Executive Summary
Isoquinoline-5-sulfonic acid is a critical scaffold in the synthesis of Rho-kinase (ROCK) inhibitors, most notably Fasudil and Ripasudil . While the anhydrous form (CAS 84-56-0) is the theoretical ideal for stoichiometric reactions, the commercially available raw material is predominantly the hydrate (CAS 1803570-98-0), typically existing as a hemi- or di-hydrate due to the high hygroscopicity of the sulfonic acid moiety.
This guide addresses the operational divergence required when handling the hydrate. Failure to account for crystal water results in the hydrolysis of chlorinating agents (e.g.,
Part 1: Chemical Identity & Solid-State Analysis
The fundamental difference between the two forms lies in their crystal lattice stability and reactivity profile. The sulfonic acid group (
Comparative Data Profile
| Feature | Isoquinoline-5-sulfonic acid (Hydrate) | Isoquinoline-5-sulfonic acid (Anhydrous) |
| CAS Registry | 1803570-98-0 | 84-56-0 |
| Molecular Formula | ||
| Molecular Weight | ~227.24 (assuming monohydrate) | 209.22 |
| Physical State | Off-white to yellow crystalline powder | White crystalline powder (highly hygroscopic) |
| Solubility | Soluble in hot water; poor in non-polar organics | Very poor in non-polar organics |
| Primary Utility | Stable storage form; Commercial supply | Reactive intermediate form |
| Handling Risk | Low (Stable) | High (Rapidly absorbs atmospheric moisture) |
The Zwitterionic Challenge
In the solid state, the proton from the sulfonic acid migrates to the isoquinoline nitrogen. This zwitterionic character (
-
High Melting Points: Decomposition often occurs before melting (>300°C).
-
Solubility Issues: Insoluble in standard organic solvents (DCM, Toluene), necessitating heterogeneous reaction conditions or phase transfer catalysis.
Part 2: Impact on Synthetic Workflows (The "Water Penalty")
The primary application of this compound is the conversion to Isoquinoline-5-sulfonyl chloride . This transformation is strictly moisture-sensitive.
When using the hydrate (CAS 1803570-98-0) without prior drying, the crystal water reacts violently with Thionyl Chloride (
The Parasitic Reaction:
Consequences:
-
Reagent Consumption: Every mole of water consumes one mole of thionyl chloride.
-
Stoichiometric Drift: If 1.1 equivalents of
are calculated based on the anhydrous MW, but the hydrate is used, the effective reagent concentration drops below 1.0 equivalent, causing stalled conversion. -
Safety: Rapid gas evolution (
) can pressurize reactors if the addition is too fast.
Visualization: The Chlorination Pathway
The following diagram illustrates the divergence in processing the hydrate vs. the anhydrous form.
Figure 1: Synthetic pathway comparison. The red dashed line represents the high-risk direct addition route which consumes reagent and generates gas.
Part 3: Experimental Protocols
These protocols are designed to standardize the use of CAS 1803570-98-0 in drug development pipelines.
Protocol A: Water Content Determination (Mandatory QC)
Before any synthesis, the exact hydration state must be known to calculate the "Effective Molecular Weight" (EMW).
-
Method: Karl Fischer (Volumetric) is preferred over Gravimetric (TGA) due to the high decomposition temperature of the zwitterion, which can mask water loss.
-
Solvent System: Use Methanol/Formamide (2:1) to ensure solubility of the zwitterion during titration.
-
Calculation:
Use this EMW for all molar calculations.
Protocol B: Azeotropic Drying (The "Gold Standard")
This method removes crystal water without thermal decomposition, preparing the material for chlorination in the same reactor (One-Pot).
Materials:
-
Isoquinoline-5-sulfonic acid hydrate
-
Toluene (Reagent grade)
-
Dean-Stark apparatus
Steps:
-
Charge the reactor with Isoquinoline-5-sulfonic acid hydrate (1.0 eq).
-
Add Toluene (10-15 volumes relative to solid weight).
-
Heat to reflux (110°C) with vigorous stirring. The solid will not dissolve; it forms a slurry.
-
Collect water in the Dean-Stark trap until the distillate is clear and volume remains constant (typically 2-4 hours).
-
Critical Decision:
-
Option 1: Cool and filter under inert atmosphere (Argon) to isolate Anhydrous.
-
Option 2 (Preferred): Cool to 80°C and add Thionyl Chloride directly to the toluene slurry.
-
Protocol C: Synthesis of Isoquinoline-5-sulfonyl Chloride
Target: Precursor for Fasudil
-
Preparation: Perform Protocol B (Option 2).
-
Activation: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). This forms the Vilsmeier-Haack reagent in situ, essential for activating the sulfonyl group.
-
Chlorination: Add Thionyl Chloride (
) (1.5 eq based on anhydrous weight) dropwise to the toluene slurry at 75-80°C.-
Note: If Protocol B was skipped, you must increase
to 2.5 eq to account for water consumption.
-
-
Reaction: Reflux for 3-5 hours. Evolution of HCl and SO2 gas will be observed.
-
Endpoint: The slurry typically changes color or consistency (becomes finer) as the sulfonyl chloride is more soluble in hot toluene than the acid.
-
Isolation: Cool to 0-5°C. Filter the precipitate. Wash with cold toluene.
Part 4: Logical Workflow & Decision Making
The following decision tree guides the researcher through the handling process based on the raw material source.
Figure 2: Operational decision tree for handling sulfonic acid raw materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67664, 5-Isoquinolinesulfonic acid. Retrieved from [Link]
- U.S. Patent No. 4,678,783 (1987).Isoquinolinesulfonyl derivatives and method of preparing the same. (The foundational patent for Fasudil synthesis describing the chlorination of sulfonic acid).
- World Intellectual Property Organization (2014).Process for the preparation of Fasudil Hydrochloride. WO2014141286A2. (Detailed industrial protocols for handling the hydrate form).
